4-(Cyclohexylthio)-3-nitrobenzaldehyde

Description

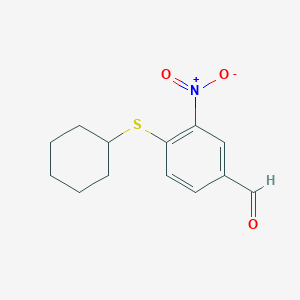

4-(Cyclohexylthio)-3-nitrobenzaldehyde (CAS: 270262-95-8) is a nitroaromatic compound with the molecular formula C₁₃H₁₅NO₃S and a molecular weight of 265.33 g/mol . Its structure features a benzaldehyde core substituted with a nitro group (-NO₂) at position 3 and a cyclohexylthio (-S-C₆H₁₁) group at position 2. The cyclohexylthio moiety confers significant hydrophobicity, while the nitro group enhances electrophilic reactivity, making it a versatile intermediate in organic synthesis.

Synthesis: The compound is synthesized via nucleophilic aromatic substitution, where a thiolate anion reacts with a para-halogenated benzaldehyde (e.g., 4-chloro-3-nitrobenzaldehyde) under anhydrous conditions in DMF. Purification is achieved via silica gel chromatography or recrystallization from isopropyl alcohol .

Propriétés

IUPAC Name |

4-cyclohexylsulfanyl-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S/c15-9-10-6-7-13(12(8-10)14(16)17)18-11-4-2-1-3-5-11/h6-9,11H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIMCYMJTYWOMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)SC2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381606 | |

| Record name | 4-(Cyclohexylsulfanyl)-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270262-95-8 | |

| Record name | 4-(Cyclohexylsulfanyl)-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexylthio)-3-nitrobenzaldehyde typically involves the introduction of the cyclohexylthio group and the nitro group onto a benzaldehyde scaffold. One common method includes the nitration of 4-(Cyclohexylthio)benzaldehyde using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the aldehyde group is converted to a carboxylic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.

Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products:

Oxidation: 4-(Cyclohexylthio)-3-nitrobenzoic acid.

Reduction: 4-(Cyclohexylthio)-3-aminobenzaldehyde.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

4-(Cyclohexylthio)-3-nitrobenzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.

Mécanisme D'action

The mechanism by which 4-(Cyclohexylthio)-3-nitrobenzaldehyde exerts its effects depends on the specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction, generating reactive intermediates that can interact with cellular components, while the cyclohexylthio group may enhance membrane permeability or binding affinity to specific targets.

Comparaison Avec Des Composés Similaires

Structural and Electronic Effects

- Substituent Bulk: The cyclohexylthio group in the target compound is bulkier than methylphenylthio () or morpholino groups (), leading to steric hindrance that may slow nucleophilic attacks at the aldehyde position.

- Electronic Properties : The nitro group at position 3 directs electrophilic substitution to the para position relative to itself. The electron-donating nature of thioethers (compared to ethers or amines) slightly activates the aromatic ring, but the strong electron-withdrawing nitro group dominates .

Physicochemical Properties

- Solubility: The cyclohexylthio derivative is less water-soluble than morpholino or chlorophenoxy analogs due to its non-polar cyclohexane ring.

- Stability : Thioethers are generally more stable toward hydrolysis than esters or amides but less stable than ethers. The nitro group increases thermal stability but may render the compound sensitive to reducing agents .

Activité Biologique

4-(Cyclohexylthio)-3-nitrobenzaldehyde is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a benzaldehyde core with a cyclohexylthio group and a nitro group attached. The presence of these functional groups contributes to its unique reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for its biological activity.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects against cancer cells or pathogens.

- Modulation of Enzymatic Activity : The compound may influence the activity of specific enzymes or receptors involved in critical biochemical pathways.

- Enhanced Membrane Permeability : The cyclohexylthio group may facilitate the compound's ability to penetrate cellular membranes, increasing its bioavailability and effectiveness.

Anticancer Properties

This compound has been explored for its anticancer activities. Nitro compounds are known to exhibit antineoplastic effects by inducing apoptosis in cancer cells and inhibiting tumor growth. A study highlighted that related nitrobenzoate compounds could impair vascular development in zebrafish embryos, indicating potential antiangiogenic properties . This suggests that this compound might also disrupt angiogenesis in tumors, thereby limiting their growth.

Case Studies

- Antimicrobial Efficacy : In a study assessing various nitro compounds, it was found that nitrobenzoate derivatives exhibited significant antibacterial activity against H. pylori and M. tuberculosis. These findings suggest that similar structures could be effective against resistant strains of bacteria .

- Antiangiogenic Activity : Another investigation into nitrobenzoate-derived compounds demonstrated their ability to inhibit endothelial cell migration and tube formation in vitro, which is critical for angiogenesis in tumors. This points to a possible application of this compound in cancer therapy as an antiangiogenic agent .

Comparative Analysis

| Compound | Biological Activity | Notes |

|---|---|---|

| This compound | Potential antimicrobial and anticancer properties | Unique structure allows diverse reactivity |

| Nitrobenzoate derivatives | Antimicrobial, anticancer | Established efficacy against various pathogens |

| 4-(Cyclohexylthio)benzaldehyde | Limited reactivity without nitro group | Less effective in biological applications |

| 3-Nitrobenzaldehyde | Known for antimicrobial effects | Lacks cyclohexylthio group |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.